
2,2,5-Trimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by its branched structure, which includes three methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexan-3-ol can be synthesized through several methods:
Reduction of Ketones: One common method involves the reduction of 3,3,4-trimethylhexanone using reducing agents such as sodium borohydride.
Hydrogenation: Another approach is the hydrogenation of 3,3,4-trimethylhexenal.
Catalytic Reduction: Catalytic reduction of isobutyraldehyde can also yield this compound.
Industrial Production Methods: Industrial production often involves the oxidation and hydroformylation of 2,3-dimethyl-1-butene, followed by subsequent reduction steps.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Scientific Research Applications
2,2,5-Trimethylhexan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhexan-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
- 2,2,3-Trimethylhexan-3-ol
- 2,5,5-Trimethylhexan-2-ol
Comparison: 2,2,5-Trimethylhexan-3-ol is unique due to its specific branching pattern and position of the hydroxyl group. Compared to 2,2,3-Trimethylhexan-3-ol, it has a different arrangement of methyl groups, which can influence its chemical reactivity and physical properties. Similarly, 2,5,5-Trimethylhexan-2-ol differs in the position of the hydroxyl group, leading to variations in its chemical behavior .
Properties
CAS No. |
3970-60-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,2,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)6-8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI Key |
UCLXUUYVWJKXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


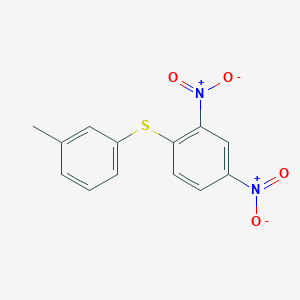
![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
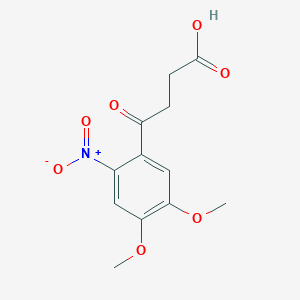
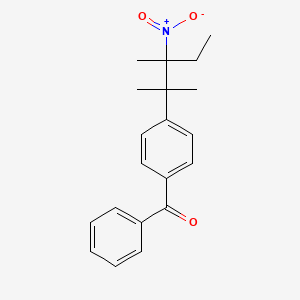
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)
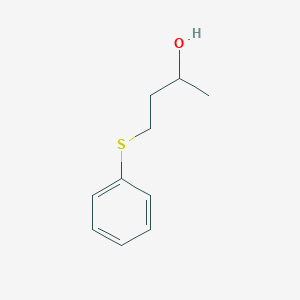

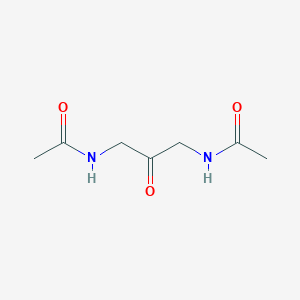
![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
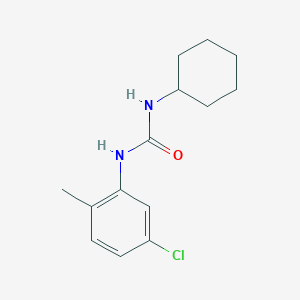
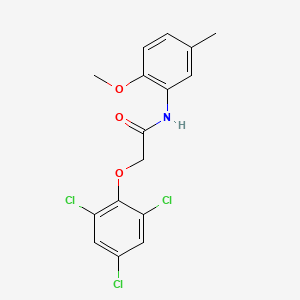

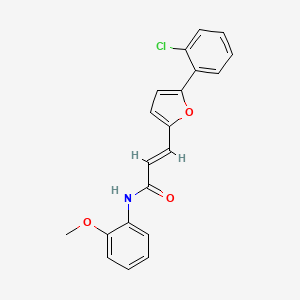
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
